molecular formula C12H24N2O3 B12801524 Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- CAS No. 73912-89-7

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)-

Cat. No.: B12801524
CAS No.: 73912-89-7
M. Wt: 244.33 g/mol
InChI Key: ATZNPBOFDYDVCI-UHFFFAOYSA-N
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Description

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is a long-chain alkyl amide featuring a decanamide backbone substituted with a 2-(hydroxyamino)-2-oxoethyl group at the nitrogen atom. This structural motif incorporates a hydroxamic acid moiety (N-hydroxyamide), known for its metal-chelating properties and biological relevance, particularly in enzyme inhibition (e.g., matrix metalloproteases or TACE inhibitors) . Its synthesis likely involves coupling reactions between decanoic acid derivatives and hydroxylamine-containing intermediates, akin to methods described for related hydroxamates .

Properties

CAS No.

73912-89-7

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]decanamide

InChI

InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-8-9-11(15)13-10-12(16)14-17/h17H,2-10H2,1H3,(H,13,15)(H,14,16)

InChI Key

ATZNPBOFDYDVCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- can be achieved through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the oxoethyl group may participate in redox reactions, altering the chemical environment and affecting biological pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Hydroxamate-Containing Compounds
  • Reference Compound in : Structure: N-((2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl)-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide. Comparison: Shares the critical hydroxamate group (hydroxyamino-oxoethyl), enabling potent TACE inhibition. The target compound differs in its decanamide backbone, which may enhance lipophilicity and membrane permeability compared to the peptide-like structure of the reference compound .
Long-Chain Alkyl Amides ()
  • N-(2-((2-Hydroxyethyl)amino)ethyl)decanamide (): Structure: Features a hydroxyethylaminoethyl substituent instead of hydroxyamino-oxoethyl. Key Differences: The absence of the oxo group reduces metal-chelating capacity. This compound is used in surfactants, highlighting how substituent polarity dictates application (cosmetic vs. medicinal) .
  • 10-(2-Hexylcyclopropyl)decanamide () :
    • Structure : Cyclopropyl modification on the alkyl chain.
    • Comparison : The branched alkyl chain may improve thermal stability but lacks the hydroxamate’s bioactivity. Applications likely diverge toward materials science rather than pharmacology .
Dimeric γ-AApeptides ()
  • Compound 7 () :
    • Structure : Incorporates decanamide moieties alongside adamantane and phenyl groups.
    • Comparison : The dimeric structure and adamantane substituents enhance antibacterial activity, whereas the target compound’s hydroxamate group may prioritize enzyme inhibition over membrane disruption .

Physical and Chemical Properties

Property Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- N-(2-((2-Hydroxyethyl)amino)ethyl)decanamide N-Substituted 2-Oxoacetamides ()
Molecular Weight ~275–300 g/mol (estimated) 258.4 g/mol 250–400 g/mol
Melting Point Likely >200°C (similar to ) Not reported >250°C (for quinolinyl derivatives)
Solubility Moderate in polar solvents (due to hydroxamate) High in water (surfactant properties) Low in water (hydrophobic substituents)
Key Functional Groups Hydroxamic acid, alkyl chain Hydroxyethylamino, alkyl chain Quinolinyl, alkyl chain

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